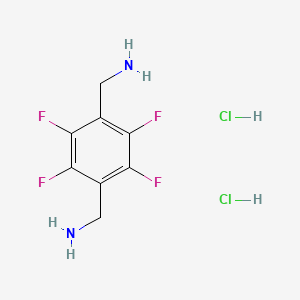![molecular formula C12H10BrNO2 B11844539 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione is a compound belonging to the indole family, which is known for its significant biological and chemical properties. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . These reactions often use simple reaction vessels and do not require the separation of intermediates, making them compliant with green chemistry criteria .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve the use of catalytic processes and environmentally friendly solvents. These methods aim to maximize yield while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substituting agents: Such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione include other indole derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and a tetrahydrobenzo[g]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H10BrNO2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
5-bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-9-5-8-10(14-12(16)11(8)15)7-4-2-1-3-6(7)9/h5H,1-4H2,(H,14,15,16) |
Clé InChI |
YMTXSPBYZYXIOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C3C(=CC(=C2C1)Br)C(=O)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


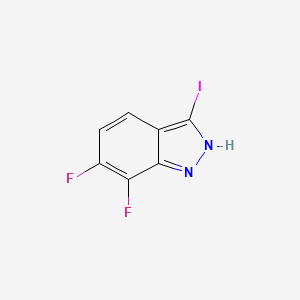
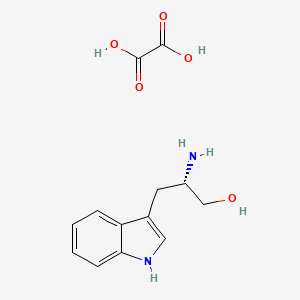
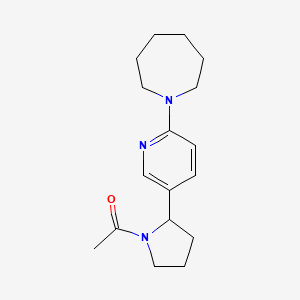
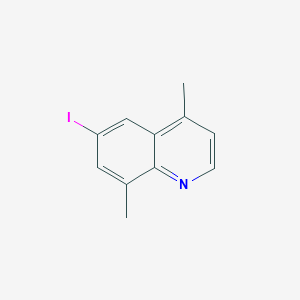

![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)


![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)



